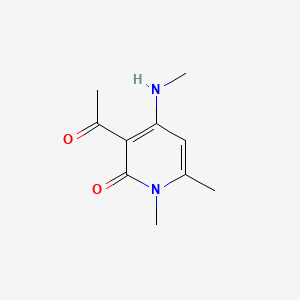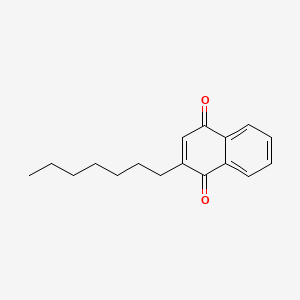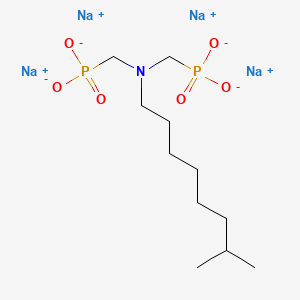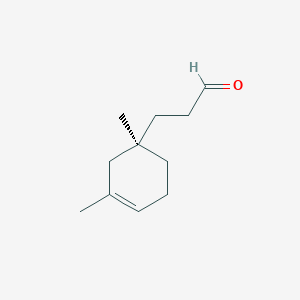
Menadiol Diphosphate dicalcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menadiol Diphosphate dicalcium is a compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. This compound is a synthetic derivative of menadione, also known as vitamin K3. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Menadiol Diphosphate dicalcium can be synthesized through several methods. One common method involves the oxidation of 2-methyl-naphthalene or 2-methylnaphthol. Another approach includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene . The synthesis and purification of menadiol diphosphate are described in various studies, and it has been shown to be sufficiently stable for qualitative and semiquantitative histochemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The specific industrial methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Menadiol Diphosphate dicalcium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Scientific Research Applications
Menadiol Diphosphate dicalcium has a wide range of scientific research applications:
Chemistry: It is used as a substrate in various chemical reactions and as a precursor for synthesizing other compounds.
Mechanism of Action
The mechanism of action of Menadiol Diphosphate dicalcium involves its role as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This process is essential for the normal clotting of blood and may also play a role in bone calcification. This compound is converted into the active form of vitamin K2 in the liver, where it exerts its biological effects.
Comparison with Similar Compounds
Menadiol Diphosphate dicalcium is similar to other naphthoquinone derivatives, such as menadione (vitamin K3), phylloquinone (vitamin K1), and menaquinone (vitamin K2). it is unique in its specific chemical structure and its applications in various fields .
List of Similar Compounds
- Menadione (Vitamin K3)
- Phylloquinone (Vitamin K1)
- Menaquinone (Vitamin K2)
- 2-methyl-1,4-naphthoquinone
This compound stands out due to its stability and versatility in scientific research and industrial applications.
Properties
CAS No. |
1246169-39-0 |
|---|---|
Molecular Formula |
C11H8Ca2O8P2 |
Molecular Weight |
410.28 g/mol |
IUPAC Name |
dicalcium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate |
InChI |
InChI=1S/C11H12O8P2.2Ca/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+2/p-4 |
InChI Key |
RERDPHFPZITDRV-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


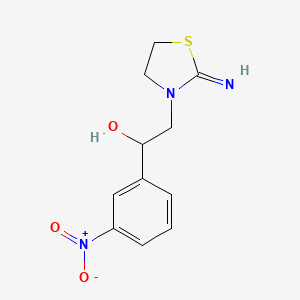

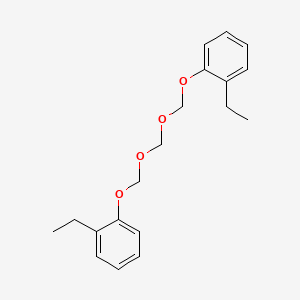
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
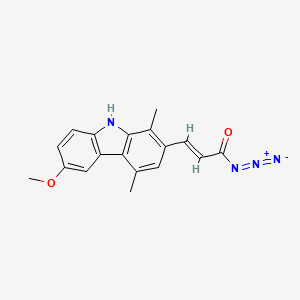
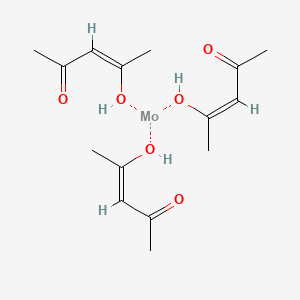
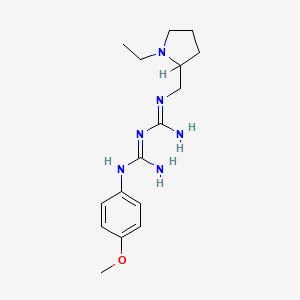
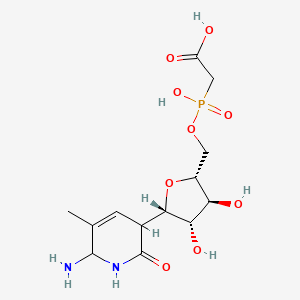

![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
